Golgi α-Mannosidase II Inhibition: Swainsonine vs. 1-Deoxymannojirimycin (DMJ) – A >100,000-Fold Potency Differential
Swainsonine inhibits Golgi α-mannosidase II (GMII)—the enzyme responsible for trimming Man₅GlcNAc₂ to Man₃GlcNAc₂ during N-glycan maturation—with sub-nanomolar affinity. In a direct comparator study using Drosophila GMII (dGMII) at pH 5.75, swainsonine exhibited a Ki of 3.0 nM and an IC₅₀ of 37 nM [1]. By contrast, 1-deoxymannojirimycin (DMJ), a commonly used alternative mannosidase inhibitor, inhibits the same enzyme with an IC₅₀ of 400 µM—a >10,000-fold difference in potency [2]. Furthermore, DMJ preferentially inhibits α-1,2-mannosidase (mannosidase I, IC₅₀ = 20 µM) rather than GMII (mannosidase II), meaning it blocks a different step in the N-glycan processing pathway [2]. This target-site divergence means DMJ cannot replicate the swainsonine-induced accumulation of hybrid-type N-glycans that is the hallmark of GMII inhibition.
| Evidence Dimension | Inhibitory potency against Golgi α-mannosidase II (dGMII) |
|---|---|
| Target Compound Data | Ki = 3.0 nM; IC₅₀ = 37 nM |
| Comparator Or Baseline | 1-Deoxymannojirimycin (DMJ): IC₅₀ = 400 µM against Golgi α-mannosidase II; IC₅₀ = 20 µM against α-1,2-mannosidase (mannosidase I) |
| Quantified Difference | DMJ IC₅₀ for GMII is ~10,800-fold higher than swainsonine IC₅₀; DMJ preferentially targets mannosidase I rather than mannosidase II |
| Conditions | Drosophila Golgi α-mannosidase II, pH 5.75, 298 K (swainsonine); human/rat enzyme sources for DMJ comparator data |
Why This Matters
Researchers requiring selective blockade of the Man₅→Man₃ processing step (Golgi mannosidase II) must use swainsonine; DMJ cannot achieve this at experimentally feasible concentrations without off-target mannosidase I inhibition.
- [1] Kuntz DA, Nakayama S, Shea K, et al. Structural investigation of the binding of 5-substituted swainsonine analogues to Golgi alpha-mannosidase II. Chembiochem. 2010;11(5):673-680. doi:10.1002/cbic.200900750 — Ki and IC₅₀ data for swainsonine against dGMII via BindingDB entry BDBM50168995. View Source
- [2] Fiaux H, Kuntz DA, Hoffman D, et al. Functionalized pyrrolidine inhibitors of human α-mannosidases. Pharmaceuticals. 2019;12(2):84, Table 2. doi:10.3390/ph12020084 — IC₅₀ values for 1-deoxymannojirimycin against α-1,2-mannosidase (20 µM) and Golgi α-mannosidase II (400 µM). View Source
